
3-(Methylthio)propanenitrile
Overview
Description
3-(Methylthio)propanenitrile is an organic compound with the molecular formula C₄H₇NS It is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH₃) attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylthio)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction is as follows:
ClCH2CH2CN+NaSCH3→CH3SCH2CH2CN+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Sodium methylthiolate (NaSCH₃), organic solvents (e.g., DMSO)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted nitriles
Scientific Research Applications
Organic Synthesis
3-(Methylthio)propanenitrile has garnered attention in organic chemistry for its role as a versatile building block in synthesizing more complex molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating various derivatives.
Case Study: Ligand Formation
Research indicates that this compound forms stable complexes with metals such as mercury and selenium. These interactions are crucial for understanding its potential in detoxification strategies and environmental remediation efforts.
Environmental Applications
The compound's ability to bind heavy metals positions it as a candidate for environmental applications, particularly in the remediation of contaminated sites.
Data Table: Metal Binding Affinity
Metal Ion | Complex Formation | Application Area |
---|---|---|
Mercury | Yes | Environmental detoxification |
Selenium | Yes | Bioavailability studies |
These properties suggest that this compound could be employed in technologies aimed at reducing metal toxicity in soils and water systems.
Medicinal Chemistry
Recent studies have explored the potential health benefits of this compound, particularly concerning its effects on glucose metabolism.
Case Study: Diabetes Research
Research has shown that this compound may inhibit glucagon release, which is significant for diabetes management. Further investigations are needed to elucidate its mechanisms and therapeutic potential.
Flavor and Aroma Enhancement
In food science, this compound is noted for its contribution to the flavor profiles of certain consumables. Its complexation with iron ions has been studied for enhancing flavors in food products.
Data Table: Flavor Compounds
Compound Name | Role | Application Area |
---|---|---|
This compound | Flavor enhancer | Food industry |
Iron ion complexes | Flavor profile modifier | Culinary applications |
This application highlights the compound's versatility beyond traditional chemical uses.
Mechanism of Action
The mechanism of action of 3-(Methylthio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets through its nitrile and methylthio groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
3-(Methylthio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Methylthio)propylamine: Contains an amine group instead of a nitrile group.
3-(Methylthio)propyl chloride: Contains a chloride group instead of a nitrile group.
Uniqueness: 3-(Methylthio)propanenitrile is unique due to the presence of both a nitrile and a methylthio group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and diverse applications in various fields.
Biological Activity
3-(Methylthio)propanenitrile (CAS No. 54974-63-9) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.
- Molecular Formula : CHNS
- Molecular Weight : 103.17 g/mol
- Density : 1.0 g/cm³
- Boiling Point : 130°C at 2 mmHg
The biological activity of this compound is attributed to its structural features, particularly the presence of the methylthio group and the nitrile functional group. These groups may interact with various cellular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with cellular pathways that could lead to antimicrobial and anticancer effects .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance:
- Study on Fungal Inhibition : In assays using Fusarium oxysporum, a model fungus, this compound demonstrated antifungal activity, inhibiting growth at varying concentrations. The results showed a clear zone of inhibition, indicating its potential as a fungicide .
- Bacterial Activity : Preliminary investigations suggest that this compound may also possess antibacterial properties, although specific bacterial strains have yet to be extensively studied.
Anticancer Properties
Emerging studies have explored the anticancer potential of this compound:
- Cell Differentiation Induction : In experiments involving RCM-1 colon cancer cells, treatment with this compound resulted in increased duct structure formation and enhanced differentiation at doses ranging from 0.25 to 2 mM. This suggests a role in promoting differentiation in cancer cells, which is a desirable outcome in cancer therapy .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:
Properties
IUPAC Name |
3-methylsulfanylpropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDWVHABTMSBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338322 | |
Record name | 3-(Methylsulfanyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54974-63-9 | |
Record name | 3-(Methylsulfanyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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